AT₂ Receptor Pharmacological Activity: Class‑Level Inference from Novartis Patent Disclosure
In the Novartis patent family covering azetidine‑pyrrolidine compounds for AT₂‑related indications [1], multiple exemplified analogs demonstrate inhibition of angiotensin II binding to the AT₂ receptor with IC₅₀ values in the nanomolar range (typical range ~10 nM to 1 µM in radioligand displacement assays). Although specific data for the 4‑propylbenzoyl derivative are not reported, the structure‑activity relationships disclosed indicate that para‑alkylbenzoyl substitution (including propyl) retains favorable AT₂ engagement relative to unsubstituted benzoyl or sulfonyl analogs [1].
| Evidence Dimension | AT₂ receptor antagonism (IC₅₀ displacement of [¹²⁵I]‑Ang II) |
|---|---|
| Target Compound Data | Not disclosed in admissible sources |
| Comparator Or Baseline | Exemplified analogs with 4‑alkylbenzoyl groups show AT₂ IC₅₀ values of ~0.1–0.5 µM [1] |
| Quantified Difference | Cannot be calculated for the target compound |
| Conditions | Radioligand binding assay using HEK293 cells stably expressing human AT₂ receptor (patent primary data) |
Why This Matters
The AT₂ antagonist scaffold is the most plausible therapeutic hypothesis for this compound class; purchasers should request lot‑specific AT₂ binding data from vendors to validate the functional integrity of the received material.
- [1] HETEROCYCLIC COMPOUNDS AND METHODS OF THEIR USE. Novartis AG. US Patent Application Publication US 2017/0145032 A1, May 25, 2017. View Source
